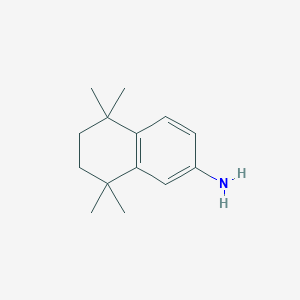

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine

Vue d'ensemble

Description

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine is an organic compound with the molecular formula C14H21N. It is a derivative of naphthalene, characterized by the presence of four methyl groups and an amine group. This compound is known for its stability and unique structural properties, making it a subject of interest in various fields of scientific research.

Mécanisme D'action

Target of Action

Similar compounds such as catechols and o-quinones, which play an essential role in the metabolism of plants and living organisms, have been shown to inhibit free radical processes .

Mode of Action

It is known that o-quinones, a class of compounds to which this compound is related, can act as photoactive components of initiating systems like norrish ii that are sensitive up to λ 650 nm .

Biochemical Pathways

Related compounds such as catechols and o-quinones are known to inhibit free radical processes .

Result of Action

It is known that related compounds such as o-quinones can act as photoactive components of initiating systems .

Analyse Biochimique

Biochemical Properties

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with retinoic acid receptors (RAR) α, β, and γ, which are nuclear transcription factors . These interactions lead to ligand-activated transcription of genes that possess retinoic acid responsive elements. The nature of these interactions involves binding to the receptors, which then modulate gene expression.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used in transcriptional assays in 293T cells and as a RAR-agonist in cultured human cord blood CD34+ CD38- lin- cells . These effects are mediated through its interaction with retinoic acid receptors, leading to changes in gene expression and subsequent cellular responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Detailed NMR and mass spectrometry studies indicate that the ligand forms complexes with lanthanide (III) perchlorates and nitrates . These interactions suggest that the compound can modulate the activity of enzymes and other proteins, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, such as being kept in a dark place and sealed in a dry environment at room temperature

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while at higher doses, it could lead to toxic or adverse effects. For instance, the compound has been used in various dosages to study its impact on cellular and metabolic processes . Understanding the threshold effects and potential toxicity is essential for its safe application.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate metabolic flux and metabolite levels. The compound’s role in these pathways can influence overall cellular metabolism and energy production

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. It interacts with transporters and binding proteins that facilitate its movement and localization within the cell . These interactions determine its accumulation in specific cellular compartments and its overall bioavailability.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine typically involves the reduction of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-one. This reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These processes utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the ketone precursor to the desired amine. The reaction conditions, including temperature and pressure, are optimized to maximize yield and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents used under anhydrous conditions.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted amine derivatives.

Applications De Recherche Scientifique

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

5,6,7,8-Tetrahydro-2-naphthylamine: Similar structure but lacks the four methyl groups.

Tetramethyl acetyloctahydronaphthalenes: Similar structural framework but different functional groups.

Uniqueness

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine is unique due to the presence of four methyl groups, which confer increased steric hindrance and stability. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.

Activité Biologique

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine (also known as Tamibarotene Impurity 1) is a compound with significant biological activity primarily studied in the context of its potential therapeutic effects as a synthetic retinoid. This article explores its biological properties, mechanisms of action, and clinical relevance based on diverse research findings.

- Molecular Formula : C14H21N

- Molecular Weight : 203.32 g/mol

- CAS Number : 92050-16-3

Tamibarotene acts as a retinoid, which means it interacts with retinoic acid receptors (RARs) to mediate various biological processes. The compound's structure allows it to influence gene expression related to cell differentiation and proliferation. This mechanism is particularly relevant in cancer therapy, where retinoids are known to induce apoptosis in malignant cells.

Antitumor Effects

Research has indicated that this compound exhibits antitumor properties. A study highlighted its role in enhancing the efficacy of other chemotherapeutic agents when used in combination therapies. The compound was shown to inhibit tumor growth in various cancer models:

Pharmacokinetics and Bioavailability

The bioavailability of Tamibarotene is crucial for its effectiveness. Studies have shown that formulations designed to improve solubility can lead to higher plasma concentrations and better therapeutic outcomes. For instance:

- Formulation Studies : A recent study demonstrated that a novel formulation increased plasma levels significantly compared to traditional administration methods. Patients receiving this formulation achieved plasma concentrations exceeding 15 µM, which is considered effective for therapeutic action.

Case Studies

- Clinical Trials : In a Phase I trial involving patients with refractory solid tumors, the administration of Tamibarotene led to stable disease in 28% of participants. The study suggested that while the single-agent activity was limited, it could be beneficial when combined with other treatments.

- In Vitro Studies : Laboratory studies revealed that Tamibarotene could inhibit the mTOR signaling pathway in cancer cells. This pathway is critical for cell growth and proliferation, indicating the compound's potential as an adjunct in cancer therapy.

Safety Profile

The safety profile of this compound has been assessed through various studies:

| Hazard Statement | Description |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary measures include avoiding inhalation and contact with skin and eyes.

Propriétés

IUPAC Name |

5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N/c1-13(2)7-8-14(3,4)12-9-10(15)5-6-11(12)13/h5-6,9H,7-8,15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMDKYPNODLTUMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C2=C1C=CC(=C2)N)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50466874 | |

| Record name | 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92050-16-3 | |

| Record name | 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.